molecular formula C22H20N4O2S B11361259 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11361259
M. Wt: 404.5 g/mol
InChI Key: FRZDNRJQTAYXRJ-UHFFFAOYSA-N
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Description

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, a cyano group, and a sulfanyl-acetamide linkage, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 3,5-dimethylaniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a sulfanyl-acetamide linkage. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H20N4O2S/c1-13-4-6-16(7-5-13)20-18(11-23)21(28)26-22(25-20)29-12-19(27)24-17-9-14(2)8-15(3)10-17/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28)

InChI Key

FRZDNRJQTAYXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C#N

Origin of Product

United States

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